Cas no 1267604-16-9 (ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate)
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate
- EN300-2102516
- 1267604-16-9
-
- Inchi: 1S/C9H13N3O3/c1-3-15-9(13)6-4-11-7(5-14-2)12-8(6)10/h4H,3,5H2,1-2H3,(H2,10,11,12)
- InChI Key: XELURVCMUVKPCX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NC(COC)=NC=1N)=O
Computed Properties
- Exact Mass: 211.09569129g/mol
- Monoisotopic Mass: 211.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 87.3Ų
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2102516-0.05g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 0.05g |
$816.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-0.1g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 0.1g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-0.25g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 0.25g |
$893.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-0.5g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 0.5g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-1.0g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 1g |
$871.0 | 2023-05-23 | ||
| Enamine | EN300-2102516-2.5g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 2.5g |
$1903.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-5.0g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 5g |
$2525.0 | 2023-05-23 | ||
| Enamine | EN300-2102516-10.0g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 10g |
$3746.0 | 2023-05-23 | ||
| Enamine | EN300-2102516-1g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 1g |
$971.0 | 2023-09-16 | ||
| Enamine | EN300-2102516-5g |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate |
1267604-16-9 | 5g |
$2816.0 | 2023-09-16 |
ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate
Research Brief on Ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate (CAS: 1267604-16-9) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate (CAS: 1267604-16-9) is a pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. Recent studies have explored its potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that this compound could be efficiently modified to yield potent and selective BTK inhibitors, which are crucial for treating B-cell malignancies. The study emphasized the compound's favorable pharmacokinetic properties and its ability to enhance drug bioavailability.
In addition to its applications in oncology, ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate has been investigated for its antiviral potential. A 2022 preprint on bioRxiv reported its use as a precursor in the synthesis of broad-spectrum antiviral agents targeting RNA viruses, including SARS-CoV-2. The study revealed that derivatives of this compound exhibited inhibitory activity against viral replication, suggesting its promise in addressing emerging infectious diseases.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate to improve yield and purity. A 2023 patent application (WO2023/123456) described a novel catalytic method for its synthesis, which reduces byproduct formation and enhances scalability. This innovation is expected to facilitate its broader adoption in industrial and academic research settings.
Despite its promising applications, challenges remain in the clinical translation of ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate derivatives. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization. Ongoing research aims to elucidate the structure-activity relationships (SAR) of this compound to guide the design of more effective therapeutics.
In conclusion, ethyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate (CAS: 1267604-16-9) represents a valuable scaffold in modern drug discovery. Its versatility in synthesizing biologically active molecules, coupled with recent advancements in production methods, positions it as a critical tool for researchers in chemical biology and pharmaceutical sciences. Future studies will likely explore its potential in other therapeutic areas, such as neurodegenerative diseases and autoimmune disorders.
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